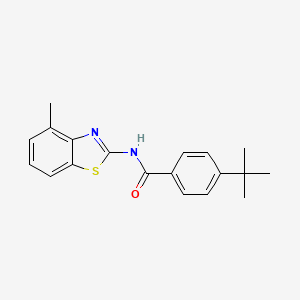
3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as CDDO, is a synthetic compound that belongs to the oxadiazole family. It is a potent antioxidant and anti-inflammatory agent that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant application of 1,2,4-oxadiazole derivatives, including 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, is in antimicrobial research. Studies have shown that these compounds exhibit considerable antimicrobial properties. For instance, Mohana (2013) synthesized a series of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and found that they exhibited potent antimicrobial activity, comparable to commercial antibiotics in some cases (Mohana, 2013). Similarly, Machado et al. (2005) reported the synthesis of various 1,2,4-oxadiazoles and their antimicrobial activity evaluation, highlighting the potential of these compounds in combating microbial infections (Machado et al., 2005).
Cytotoxicity and Anticancer Properties
1,3,4-Oxadiazole derivatives have been researched extensively for their cytotoxicity and potential as anticancer agents. Ahsan et al. (2017) synthesized new oxadiazoles and evaluated their cytotoxicity, finding that some compounds demonstrated significant growth inhibition in cancer cells, highlighting their potential as tubulin inhibitors and cytotoxic agents (Ahsan et al., 2017). Additionally, Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases and assessed their antimicrobial and anti-proliferative activities, finding that some compounds exhibited optimum anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Characterization of Derivatives
Research in the field of 1,2,4-oxadiazoles also includes the synthesis and characterization of its derivatives. Abbas et al. (2017) explored the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, highlighting the versatility and potential applications of these compounds in various fields (Abbas et al., 2017). Polkam et al. (2021) also synthesized new 1,3,4-oxadiazole derivatives and screened them for anticancer activity, further underscoring the importance of these compounds in medicinal chemistry (Polkam et al., 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)16-18-15(19-22-16)10-3-5-11(17)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIIXKLXCGBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)




![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
